2-(Quinuclidin-3-yl)acetic acid
Overview
Description
2-(Quinuclidin-3-yl)acetic acid , also known as 3-Quinuclidinyl acetic acid , is an organic compound with the chemical formula C₉H₁₅NO₂ . It belongs to the class of chiral alcohols and plays a crucial role as a precursor in the synthesis of various pharmaceutical compounds. Notably, it serves as a building block for the production of muscarinic receptor ligands used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of This compound involves several steps. While there are multiple methods, one common approach is the enantioselective synthesis . Researchers have developed chiral high-performance liquid chromatography (HPLC) methods to separate and quantify the enantiomers of this compound. Specifically, the 3- (S)-quinuclidinol enantiomer is quantified in the presence of its precursor, 3- ®-quinuclidinol . This method employs precolumn derivatization and UV detection, making it suitable for routine quantification .
Molecular Structure Analysis
The molecular structure of This compound consists of a quinuclidine ring fused to an acetic acid moiety. The quinuclidine ring provides chirality, which influences its pharmacological properties. The stereochemistry of the compound impacts its interactions with biological receptors and metabolic processes .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can undergo esterification, hydrolysis, and other transformations. Researchers have explored its derivatives, such as carbamoyl derivatives, which exhibit acetylcholinesterase inhibition. These derivatives play a role in drug development and therapeutic applications .
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUOHHFAHYVFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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